molecular formula C14H16N2 B2728163 1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-88-0

1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2728163
CAS RN: 112758-88-0
M. Wt: 212.296
InChI Key: LHCUTESRDMXEBA-UHFFFAOYSA-N
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Description

“1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a biochemical used for proteomics research . It has a molecular formula of C14H16N2 and a molecular weight of 212.3 .

  • Intramolecular cyclization (catalyzed by Cs2CO3/DMSO) of the prepared propargylic derivatives to reach the Z-configuration of "(acylmethylidene)pyrrolo[1,2-a]pyrazines" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H16N2 . The structure includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cross-coupling, addition of propargylamine, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 153-155 °C (at 2 Torr pressure), and its density is approximately 1.12±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is recognized for its significance in medicinal chemistry due to its presence in a variety of natural products and synthetic compounds with biological activities. The synthesis of chiral versions of this compound has attracted considerable attention, highlighting the importance of its substituent and absolute configuration to its medicinal efficacy. Techniques such as asymmetric hydrogenation have been successfully applied to synthesize chiral amines of this class, demonstrating the compound's versatility and potential in creating highly selective and potent pharmaceutical agents (Hu et al., 2018).

Biological Activities and Applications

Research into the bioactive properties of compounds related to this compound has revealed their potential as anti-tumor agents. For instance, benzopyranylamine compounds, which share structural motifs with tetrahydropyrrolopyrazines, have shown activity against human breast, CNS, and colon cancer cell lines. This suggests that modifications of the this compound scaffold could lead to new therapeutic agents for treating various cancers (Jurd, 1996).

Microbial Metabolism and Synthetic Applications

The microbial metabolism of pyrazines, including structures related to this compound, underlines the compound's relevance in agriculture, food, and medicine. Microbial synthesis and degradation of pyrazines have facilitated the creation of novel molecules, pointing towards the utility of this compound in developing new compounds with enhanced properties for various applications (Rajini et al., 2011).

Novel Derivatives and Peptidomimetic Applications

The synthesis of novel derivatives, such as benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, demonstrates the compound's potential as a scaffold for peptidomimetic applications. These derivatives are prepared from readily available starting materials like (S)-pyroglutamic acid, underscoring the compound's adaptability in the synthesis of complex molecules with potential therapeutic benefits (Gloanec et al., 2002).

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound within the body, and how it interacts with those targets. This could involve binding to receptors, inhibiting enzymes, or interacting with other cellular components. The resulting changes could then affect various biochemical pathways, leading to downstream effects at the molecular and cellular levels .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and overall effect. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can influence these properties .

The action of the compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .

properties

IUPAC Name

1-benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-5-12(6-3-1)11-13-14-7-4-9-16(14)10-8-15-13/h1-7,9,13,15H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUTESRDMXEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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